Product packaging for Ethyl thiobenzoate(Cat. No.:CAS No. 56817-89-1)

Ethyl thiobenzoate

Cat. No.: B3053890
CAS No.: 56817-89-1
M. Wt: 166.24 g/mol
InChI Key: MNWSBFYOBQCIME-UHFFFAOYSA-N
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Description

Ethyl Thiobenzoate is an organic sulfur compound with the molecular formula C9H10OS and an average mass of 166.24 g/mol . It is characterized by a complex odor profile, described as having sulfurous, cheesy, fruity, and roasted notes, making it a compound of interest in fragrance and flavor research . Available under CAS registry numbers 56817-89-1 and 1484-17-9, it is also known by several synonyms, including S-Ethyl thiobenzoate and benzenecarbothioic acid, S-ethyl ester . Key physical properties include an estimated boiling point of 271°C and a calculated LogP of 3.2, indicating its lipophilic nature . According to the International Fragrance Association, this compound has no usage restrictions across various product categories, from fine fragrances to household care items . This compound is For Research Use Only (RUO) and is strictly intended for laboratory purposes, not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10OS B3053890 Ethyl thiobenzoate CAS No. 56817-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-ethyl benzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWSBFYOBQCIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342061
Record name Ethyl thiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56817-89-1
Record name Ethyl thiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of Ethyl Thiobenzoate

Nucleophilic Acyl Substitution Reactions of Ethyl Thiobenzoate

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including this compound. These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to a substitution of the leaving group.

Exploration of Electrophilic Character of the Thiol Ester Carbonyl

The carbonyl carbon of a thioester, such as this compound, is notably electrophilic, rendering it susceptible to nucleophilic attack. This enhanced electrophilicity, when compared to a standard ester, is attributed to the difference in orbital overlap between the sulfur atom and the carbonyl carbon. In a regular ester, the 2p orbital of the oxygen atom effectively overlaps with the π-system of the carbonyl group. This resonance delocalization donates electron density to the carbonyl carbon, thereby reducing its partial positive charge and electrophilicity.

In contrast, the 3p orbital of the sulfur atom in a thioester has poorer overlap with the 2p orbitals of the carbonyl carbon. This diminished resonance stabilization means the carbonyl carbon in a thioester retains more of its partial positive charge, making it more ketone-like and, consequently, more electrophilic and reactive towards nucleophiles.

FeatureEster (e.g., Ethyl benzoate)Thioester (e.g., this compound)
Heteroatom orbital Oxygen 2pSulfur 3p
Orbital Overlap with C=O Good (2pπ-2pπ) Poor (3pπ-2pπ)
Resonance Stabilization Strong Weak
Carbonyl Carbon Electrophilicity Lower Higher
Reactivity towards Nucleophiles Less reactive More reactive

Amine-Mediated Aminolysis and Amidation Reactions

The reaction of this compound with amines, known as aminolysis, results in the formation of amides. This transformation is a form of nucleophilic acyl substitution. Studies have shown that the reaction of S-ethyl thiobenzoate with 2-aminoethanol can lead to different products based on the reaction conditions. In the presence of a base like triethylamine (B128534), the amino group of 2-aminoethanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thioester to form an amide.

Kinetic studies on the aminolysis of related thioesters, such as O-phenyl and O-ethyl O-(2,4-dinitrophenyl) thiocarbonates, with secondary alicyclic amines show that the reactions are first-order in amine. The mechanism often involves a zwitterionic tetrahedral intermediate, with the rate-determining step depending on the basicity of the attacking amine. The formation of amides from thioesters is a valuable reaction in organic synthesis, including peptide synthesis. researchgate.net

Metal-Ion Catalysis in Nucleophilic Processes (e.g., Silver Ion-Catalyzed Aminolysis)

Metal ions can significantly catalyze nucleophilic acyl substitution reactions of thioesters. Silver ions (Ag⁺), in particular, have been shown to catalyze the n-butylaminolysis of S-ethyl thiobenzoate in aqueous solutions. The catalysis proceeds through the formation of complexes between the silver ion and the amine nucleophile.

The proposed mechanism involves a cyclic transition state where the silver ion coordinates to both the thioester and the amine, holding them in close proximity and facilitating the nucleophilic attack. This coordination activates the thioester and enhances the nucleophilicity of the amine. Research has shown that both 1:1 and 2:1 complexes of n-butylamine with Ag⁺ are reactive species in the catalysis of S-ethyl thiobenzoate aminolysis. The silver ion essentially functions as a Lewis acid, polarizing the thioester carbonyl group and making it more susceptible to attack. This type of catalysis is crucial in various enzymatic reactions where metal ions play a key role in activating substrates. Silver ions have also been noted as essential for activating γ-thiolactones for aminolysis.

Photochemical and Radical Transformations Involving Thiobenzoate Esters

Thiobenzoate esters are photochemically active compounds due to the presence of the thiocarbonyl group, which can absorb light and undergo various transformations.

Photocycloaddition Reactions with Olefins Leading to Thietanes

One of the significant photochemical reactions of thioesters is their [2+2] photocycloaddition with olefins to form four-membered sulfur-containing rings called thietanes. This reaction, an example of a thia-Paternò-Büchi reaction, is a well-established method for synthesizing thietane (B1214591) derivatives.

Studies on O-alkyl thiobenzoates, such as O-ethyl and O-methyl thiobenzoates, have shown that irradiation in the presence of various olefins leads to the formation of thietanes. The reacting species is believed to be the n,π* triplet state of the thiobenzoate ester. The reaction mechanism involves the formation of a 1,4-biradical intermediate after the initial addition of the excited thiocarbonyl group to the olefin. The regioselectivity of the addition can be influenced by steric factors of the substituents on the olefin.

Table: Photocycloaddition of O-Ethyl Thiobenzoate (1a) with Various Olefins

Olefin (2)Product(s)Yield (%)
2,3-Dimethyl-2-buteneThietane95
2-Methyl-2-buteneThietane90
α-MethylstyreneThietane95
cis-2-PenteneThietane70
trans-2-PenteneThietane70
CyclohexeneThietane90

Yields are isolated yields as reported in the study.

Norrish Type II Processes in Thiobenzoate Photochemistry

O-Alkyl thiobenzoates can undergo photochemical reactions analogous to the Norrish Type II process. This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited thiocarbonyl group, leading to the formation of a 1,4-biradical intermediate.

Subsequent cleavage (β-scission) of this biradical results in the formation of an alkene and thiobenzoic acid. For example, the photolysis of O-2-phenylbutyl thiobenzoate yields α-ethylstyrene and thiobenzoic acid with a high quantum efficiency. Studies using optically active thioesters have shown that the intermediate 1,4-biradical is unstable and does not revert to the starting material, indicating the reaction proceeds efficiently towards the products. This photoelimination reaction has been utilized in synthetic applications, such as the dehydration of homoallylic alcohols.

Photoinduced Electron Transfer (PET) Reactions of Thiobenzoates

The photochemical behavior of thiobenzoates, including this compound, is characterized by the reactivity of their electronically excited states. The absorption of light promotes the thioester to an excited state, which can then participate in electron transfer processes. The nature of these reactions is highly dependent on the reaction conditions and the other species present.

Photochemical reactions of O-ethyl thiobenzoate with various olefins have been shown to proceed via the thioester's n,π* triplet state. This excited state is the primary reacting species. The proposed mechanism involves the photocycloaddition of the excited thioester to an olefin, which results in the formation of an intermediate thietane. This thietane is often unstable and can undergo photosensitized decomposition to yield an α,β-unsaturated ether, which is subsequently hydrolyzed to a ketone. Evidence for the triplet state's involvement comes from photosensitization experiments. For instance, the reaction between O-ethyl thiobenzoate and allylbenzene (B44316) proceeds in the presence of Michler's ketone, a triplet sensitizer (B1316253), under conditions where the sensitizer absorbs over 99% of the incident light.

In a different context, photoinduced electron transfer (PET) has been observed in the reactions of glucose thiobenzoate derivatives. Irradiation of 2-O and 3-O-thiobenzoyl derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside in the presence of triethylamine (NEt₃) leads to products arising from solvent incorporation and cyclization. This reactivity is explained by an electron-transfer mechanism.

The feasibility of electron transfer involving this compound is also supported by electrochemical data. The reduction potential for the initial electron transfer to S-ethyl thiobenzoate, which forms a radical anion, has been determined by cyclic voltammetry to be -1.9 V versus a standard hydrogen electrode. asm.org This value provides a quantitative measure of the energy required for this key step in certain PET reactions.

Carbon-Hydrogen (C-H) Activation and Functionalization Mediated by Thiobenzoate Ligands

The thioester functionality can act as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating the functionalization of otherwise inert C-H bonds, particularly at the ortho position of the benzoyl group.

A notable example of ortho-C-H activation involves the reaction of thiobenzoic acid with an iridium complex, CpIr(Me₂SO)(OAc)₂. This reaction leads to the activation of an ortho-C-H bond to form a novel dimeric iridium complex, [CpIr(S(O)CC₆H₄)]₂, where the thiobenzoate ligands bridge the two iridium centers through their sulfur atoms. This represents a clear instance of metal-facilitated C-H activation directed by the thiobenzoate group.

Palladium catalysis has also been employed for the ortho-C-H functionalization of thioesters. In a palladium/norbornene-catalyzed reaction, aromatic thioesters can undergo a decarbonylative Catellani-type reaction. This process combines an initial ortho-C-H functionalization with a subsequent ipso-functionalization, allowing for the synthesis of multisubstituted arenes from simple aromatic acids via their thioester derivatives. For example, ortho-substituted thioesters bearing both electron-donating and electron-withdrawing groups are compatible with these conditions, leading to a variety of tri- and tetrasubstituted aromatic products.

Rhodium catalysis, while extensively used for C-H activation directed by other functional groups like carboxylic acids, has also been explored in contexts relevant to thioester-like functionalities. For instance, Rh(III) catalysts are effective for the ortho-alkenylation of N-phenoxyacetamides, where the acetamide (B32628) group directs the C-H activation. This demonstrates the capability of group 9 metals to effect similar transformations, suggesting potential applicability to thiobenzoate systems under appropriate conditions.

The mechanism of C-H activation often involves the formation of a cyclometalated intermediate. In the case of the iridium-catalyzed reaction with thiobenzoic acid, the formation of the dimeric iridium complex confirms the ortho-metalation step. The general mechanism for such reactions typically involves coordination of the directing group (in this case, the sulfur atom of the thioester) to the metal center, followed by the cleavage of a proximal C-H bond to form a stable metallacycle.

For palladium-catalyzed reactions, such as the Catellani reaction involving thioesters, the mechanism is more complex. It is proposed to begin with the oxidative addition of a Pd(0) species into the C-S bond of the thioester, or alternatively, an initial ortho-C-H activation directed by the thioester group on a Pd(II) center. In the context of the decarbonylative Catellani reaction, the process is thought to involve an initial ortho-C-H functionalization directed by the carboxyl-derived group, followed by the classical norbornene-mediated ipso-coupling and decarbonylation. Kinetic isotope effect studies in related rhodium-catalyzed systems often point to the C-H bond cleavage as the rate-determining step of the catalytic cycle.

Detailed mechanistic studies on related palladium-catalyzed C-H olefination reactions promoted by S,O-ligands have suggested that the ligand can facilitate the formation of more reactive cationic palladium species, which accelerates the rate-determining C-H activation step. These insights into the role of sulfur-containing ligands are valuable for understanding the reactivity of thiobenzoates in similar catalytic systems.

Ortho-C-H Activation Studies

Enzymatic and Biocatalytic Transformations of Thioesters

This compound and related thioesters can serve as substrates for various enzymes, demonstrating the potential for biocatalysis in their transformation.

Alcohol dehydrogenases (ADHs), a class of oxidoreductases, have been shown to catalyze the reduction of thioesters to their corresponding alcohols, a reaction not typically observed with ester analogues. This reactivity is attributed to the carbonyl carbon of thioesters being more "ketone-like" compared to that of esters. The reaction proceeds via the reduction of the thioester to a hemithioacetal intermediate, which then spontaneously rearranges to release the corresponding aldehyde and thiol. The aldehyde is subsequently reduced by the ADH to the final alcohol product.

A range of ADHs have been screened for their activity with this compound. While many show activity, the reaction rates are generally significantly lower than for the reduction of corresponding ketones. For example, the reduction of this compound catalyzed by a recombinant ADH from Ralstonia sp. (RasADH) proceeds to full conversion, whereas the corresponding ethyl benzoate (B1203000) is not reduced under the same conditions.

Table 1: Kinetic Parameters for RasADH-Catalyzed Reduction

SubstrateKM [mM]Vmax [µmol min-1 mg-1]kcat/KM [s-1 mM-1]
Butyrophenone0.2 ± 0.031.8 ± 0.06170
This compound1.4 ± 0.20.1 ± 0.011.3
Data sourced from a study on the ADH-catalyzed reduction of thioesters.

The kinetic data presented in Table 1 clearly illustrate the difference in efficiency. The Michaelis constant (KM) for this compound is higher, indicating weaker binding to the enzyme compared to the ketone, and the maximum reaction velocity (Vmax) is substantially lower. Consequently, the catalytic efficiency (kcat/KM) for the thioester is more than 100-fold lower than for the ketone. Despite the slower rates, the ability to scale up these reactions has been demonstrated, with the reduction of this compound on a 10 mmol scale yielding the corresponding benzyl (B1604629) alcohol.

Thiolases are a ubiquitous family of enzymes that catalyze carbon-carbon bond formation and cleavage via thioester-dependent reactions. These enzymes primarily use coenzyme A (CoA) thioesters as their physiological substrates. The two principal reactions catalyzed by thiolases are the thiolytic cleavage of a 3-ketoacyl-CoA and the reverse Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

The general mechanism for thiolase activity involves two key cysteine residues in the active site: a nucleophilic cysteine and an acid/base cysteine. The reaction proceeds in two steps via a covalent acyl-enzyme intermediate formed on the nucleophilic cysteine.

Thiolytic Cleavage: In the degradative direction (β-oxidation), the enzyme catalyzes the cleavage of a 3-ketoacyl-CoA. The nucleophilic cysteine attacks the keto-carbon, leading to the release of acetyl-CoA and the formation of an acyl-enzyme intermediate. This intermediate is then attacked by an incoming CoA molecule to release the shortened acyl-CoA.

Claisen Condensation: In the biosynthetic direction, the process is reversed. An acetyl group from one acetyl-CoA molecule is first transferred to the nucleophilic cysteine. This acetyl-enzyme intermediate then acts as the electrophile in a Claisen condensation with a second acetyl-CoA molecule, which is deprotonated to form an enolate nucleophile. This C-C bond formation yields acetoacetyl-CoA.

While thiolases are highly specific for CoA-containing substrates, their fundamental catalytic machinery for activating and transforming thioester bonds is a subject of extensive study. Engineering efforts have been made to alter the substrate specificity of thiolases. For example, by mutating a bulky residue in the active site of the Erg10 thiolase from Saccharomyces cerevisiae, researchers were able to introduce activity for the condensation of acetyl-CoA with longer-chain acyl-CoAs like butyryl-CoA to produce branched products, a reaction not catalyzed by the wild-type enzyme. This demonstrates that the substrate scope of these enzymes can be expanded, suggesting the potential for developing novel biocatalysts for transformations of non-natural thioesters like this compound.

Role of Thioesters in Ribosome-Promoted Protein Biosynthesis

In the canonical process of protein biosynthesis, the ribosome catalyzes the formation of a peptide bond between two amino acids. This fundamental reaction involves the transfer of a growing peptide chain from a transfer RNA (tRNA) molecule in the ribosomal P-site to an amino acid attached to a tRNA in the A-site. The amino acid is linked to its tRNA via an oxo-ester bond at the 3'-terminus. The nucleophilic attack by the alpha-amino group of the A-site aminoacyl-tRNA on the electrophilic carbonyl carbon of the P-site peptidyl-tRNA forms the new peptide bond.

Recent research has explored the intriguing possibility of replacing this native oxo-ester linkage with a thioester, a functional group found in compounds like S-Ethyl thiobenzoate. Thioesters are known to be more reactive than their oxo-ester counterparts in various biochemical reactions, such as those in non-ribosomal peptide synthesis. This has led to investigations into whether the modern ribosome can accommodate thioester-linked aminoacyl-tRNAs, a question with profound implications for both synthetic biology and theories on the origin of life, which postulate a "thioester world" preceding the current RNA-protein world.

To investigate the role of thioesters in ribosomal translation, researchers have chemically synthesized modified tRNA molecules where the 3'-hydroxyl group of the terminal adenosine (B11128) is replaced with a thiol group (3'-SH), allowing for the formation of a 3'-thioester bond with an amino acid. The synthesis of the necessary precursor, 3'-thio-3'-deoxyadenosine triphosphate, has been accomplished in multiple steps starting from xylose. Notably, these synthetic pathways have utilized thiobenzoate derivatives to introduce the key sulfur atom. For example, one method involves the SN2 displacement of a leaving group on the ribose sugar with sodium thiobenzoate to install the sulfur at the 3' position. Another study describes the synthesis of a desired thiolate epimer using a thiobenzoate intermediate.

These synthetically prepared 3'-thio-tRNAs were then evaluated for their ability to function in the three critical stages of protein biosynthesis:

tRNA Maturation: The E. coli CCA-adding enzyme, which adds the essential cytosine-cytosine-adenosine sequence to the 3'-end of tRNAs, was shown to effectively use the synthesized 3'-thio-3'-deoxyadenosine triphosphate as a substrate. This demonstrated that the thio-modified nucleotide could be successfully incorporated to form a mature 3'-thio-tRNA.

tRNA Aminoacylation: The "charging" of tRNA with an amino acid is a crucial step. Studies have shown that 3'-thio-tRNAs are competent substrates for aminoacylation by several methods:

Aminoacyl-tRNA Synthetases (aaRSs): Both Class 1 and Class 2 synthetases were able to aminoacylate 3'-thio-tRNA substrates.

Flexizymes: These are versatile RNA enzymes (ribozymes) capable of charging tRNAs with a wide variety of natural and unnatural amino acids. 3'-thio-tRNAs were found to be excellent substrates for flexizymes. For some flexizyme systems, the formation of the thioester linkage was even more efficient than the formation of the native oxo-ester.

Direct Thioester Exchange: Remarkably, an amino-derivatized benzyl-thioester was able to directly acylate a 3'-thio-tRNA without the need for an enzyme or ribozyme catalyst, opening a novel pathway for tRNA charging.

Ribosome-Promoted Peptide Bond Formation: The ultimate test was whether the thioester-linked aminoacyl-tRNA could participate in peptide bond formation within the ribosome's peptidyl transferase center (PTC). In vitro translation experiments demonstrated that wild-type E. coli ribosomes recognized and utilized these modified tRNAs. The yields of oligopeptides generated using 3'-thio-tRNAs, carrying both canonical α-amino acids and non-canonical monomers, were comparable to the yields obtained with standard oxo-ester tRNAs. This indicates that despite differences in bond length, electrophilicity, and hydrogen-bonding potential between thioesters and oxo-esters, the ribosomal PTC is sufficiently accommodating to position the thioester-linked substrate correctly for efficient catalysis.

The table below summarizes the comparative efficiency of various acylation methods and the subsequent peptide formation.

StageMethod/SubstrateObservationReference
Aminoacylation Aminoacyl-tRNA Synthetases (e.g., PylRS, MetRS, PheRS)Both Class 1 and Class 2 synthetases tolerate 3'-thio-tRNA. Efficiency varies; PylRS is more efficient with 3'-thio-tRNA, while MetRS and PheRS are less efficient compared to canonical tRNA. ,
Flexizymes (e.g., aFx, eFx)3'-thio-tRNAs are generally excellent substrates. Thioester formation is often more efficient than oxo-ester formation. ,
Direct Chemical ExchangeAn amino derivatized benzyl-thioester can directly acylate 3'-thio-tRNA without an enzyme. ,
Peptide Synthesis Ribosome with P-site 3'-thioester-tRNAYields of oligopeptides are commensurate with native oxo-ester tRNAs for both canonical and non-canonical monomers. , ,

These findings highlight the remarkable plasticity of the ribosome and the translational machinery. The ability of the ribosome to efficiently utilize thioester substrates lends support to theories about the role of such reactive molecules in prebiotic peptide synthesis. Furthermore, this research opens new avenues in synthetic biology, where the use of thioester chemistry could expand the range of non-natural monomers that can be incorporated into polymers by the ribosome, enabling the synthesis of novel materials and therapeutics.

Applications of Ethyl Thiobenzoate in Polymer Science and Advanced Organic Synthesis

Application in Controlled Radical Polymerization Techniques

Controlled radical polymerization techniques have revolutionized the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Ethyl thiobenzoate and its derivatives play a crucial role in one of the most versatile of these techniques: Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a type of living radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization process. wikipedia.org This control is achieved through a degenerative chain transfer mechanism, which suppresses termination reactions. Dithiobenzoates, a class of compounds to which this compound belongs, are among the more popular RAFT agents due to the high level of control they offer over the molecular weight distribution and end-group fidelity of the resulting polymers, particularly for 1,1-disubstituted monomers.

While dithioesters are the active chain transfer agents in RAFT polymerization, S-ethyl thiobenzoate can serve as a precursor in their synthesis. The core of a RAFT agent is the thiocarbonylthio group, and derivatives like dithiobenzoates are highly effective. For instance, cumyl dithiobenzoate (CDB) is a widely used RAFT agent that demonstrates good control over the polymerization of monomers like styrene, even at high temperatures. The synthesis of such dithiobenzoate CTAs is a critical first step in RAFT polymerization, and precursors like this compound can be involved in these synthetic pathways.

A known phenomenon in RAFT polymerizations mediated by dithiobenzoates is rate retardation, where an increase in the concentration of the chain transfer agent leads to a decrease in the reaction rate. mdpi.com This effect is often attributed to the cross-termination of the intermediate RAFT radical and propagating radicals. Studies have shown that this retardation is more pronounced with dithiobenzoates compared to other RAFT agents.

Several models have been proposed to explain this retardation. One model suggests that the resonance stabilization of the intermediate radical in dithiobenzoate-mediated systems leads to its delocalization, creating structures with reduced steric hindrance that are more susceptible to termination reactions. mdpi.com Another model posits that retardation is primarily caused by the cross-termination of very short radicals. Experimental evidence supporting this latter model has been demonstrated in polymerizations where short radicals were effectively eliminated, resulting in minimal retardation. The retardation effect is also observed to decrease at higher temperatures, which is thought to be due to a lower equilibrium concentration of the intermediate RAFT radical.

Table 1: Proposed Models for Retardation in Dithiobenzoate-Mediated RAFT

ModelDescriptionKey Findings
Intermediate Radical Termination (IRT) Retardation is caused by the termination of the intermediate RAFT radical with other radical species. mdpi.comThe resonance stabilization of the dithiobenzoate intermediate radical increases the likelihood of termination reactions. mdpi.com
Slow Fragmentation (SF) The slow fragmentation of the intermediate RAFT radical leads to a lower concentration of propagating radicals. mdpi.comThis model also accounts for a decrease in the overall polymerization rate. mdpi.com
Short Radical Cross-Termination Retardation is primarily due to the cross-termination of very short radicals with the intermediate radical. Experiments conducted in the absence of short radicals showed little to no retardation, supporting this model.

The RAFT process allows for the synthesis of polymers with thioester functionalities. This can be achieved by incorporating a thioester group into the monomer itself or by using a CTA that imparts a thioester end-group to the polymer chain. The radical ring-opening polymerization (RROP) of thionolactones, mediated by RAFT, is a method to produce copolymers with thioester groups directly in the polymer backbone. For instance, the RAFT-mediated copolymerization of dibenzo[c,e]oxepane-5-thione (DOT) with various maleimides has been shown to rapidly produce well-defined, degradable copolymers.

The presence of the thioester group provides a versatile handle for post-polymerization modification. These modifications can be used to introduce a wide range of functionalities, leading to the creation of novel materials with tailored properties for various applications, including drug delivery.

Telechelic polymers, which are polymers with reactive functional groups at both ends of the chain, are valuable building blocks for creating more complex macromolecular architectures like block copolymers and polymer networks. RAFT polymerization is a powerful strategy for synthesizing telechelic polymers because the structure of the CTA determines the end-groups of the polymer chains.

By designing dithiobenzoate-based CTAs with specific functional groups, it is possible to synthesize telechelic polymers with desired end-group functionalities. For example, a dithiobenzoate CTA bearing hydroxyl groups at both terminals has been successfully used to synthesize telechelic diol polymers. Another approach involves using a functional group-containing CTA and subsequent post-polymerization modification to introduce the desired end groups. These strategies have been employed to create telechelic polymers with thiol-reactive end groups, which can then be used in hydrogel fabrication through reactions like radical thiol-ene chemistry.

Synthesis of Thioester-Functionalized Polymers via RAFT

Utility in the Synthesis of Complex Organic Molecules

Beyond polymer science, this compound and related thioesters are valuable intermediates in the synthesis of complex organic molecules. The thioester functional group exhibits unique reactivity that can be exploited in various organic transformations.

Thioesters, including this compound, can be used in copper-catalyzed cross-coupling reactions to form new carbon-sulfur bonds. For example, a one-pot synthesis of benzo-fused thiacycles has been developed using a copper-catalyzed intermolecular C–S coupling and cyclization tandem process, where potassium thiobenzoate serves as the sulfur source.

Furthermore, recent research has demonstrated that alcohol dehydrogenases (ADHs) can catalyze the reduction of thioesters, such as this compound, to the corresponding alcohols. This biocatalytic reduction offers a new synthetic route for the conversion of acids to alcohols under mild conditions, expanding the synthetic utility of this class of enzymes. The reaction proceeds through a thio-hemiacetal intermediate which spontaneously rearranges to an aldehyde and a thiol.

Precursor for Advanced Thioester Derivatives and Complex Structures

The thioester moiety of this compound is a valuable precursor for creating more elaborate molecules. Its electrophilic carbonyl carbon makes it susceptible to nucleophilic attack, enabling the synthesis of diverse derivatives.

A significant application is in the synthesis of modified nucleosides, which are crucial in the development of therapeutics. In one method, cesium thiobenzoate is used to open anhydro-nucleosides, forming key thioester intermediates. For instance, the reaction of an anhydronucleoside with cesium thiobenzoate in dimethylformamide (DMF) at 110°C yielded a thymidine-derived thioester with an 83% yield. These thioester-modified nucleosides are building blocks for synthesizing oligonucleotides with specialized linkages, such as 3'-S-phosphorothiolates.

This compound also serves as a precursor in transition metal-catalyzed cyclization reactions to form saturated heterocycles. Research has demonstrated that alkenyl thiobenzoates can undergo a cobalt-catalyzed hydrothiolation reaction to produce substituted tetrahydrothiophenes. This reaction proceeds through a cobalt hydride hydrogen atom transfer and a radical-polar crossover mechanism. The choice of the thioester is critical for reaction efficiency, with thiobenzoate providing superior yields compared to other thiol surrogates like thioacetate.

Thiol Surrogate (Substrate 1)Catalyst Loading (mol%)Yield of Tetrahydrothiophene (3)
Thioacetate (1c)554%
Thiobenzoate (1d) 5 92%
Thiobenzoate (1d)175%
p-Chlorothiobenzoate (1e)586%
p-Methoxythiobenzoate (1f)591%
p-Methoxythiobenzoate (1f)182%
Table 1: Optimization of the thiol surrogate in the cobalt-catalyzed synthesis of saturated sulfur heterocycles. The data highlights the high efficiency of the thiobenzoate group in this transformation.

Furthermore, the reactivity of S-ethyl thiobenzoate with bifunctional nucleophiles like 2-aminoethanol can be directed by reaction conditions to form different products, such as amides, demonstrating its utility as a controllable synthetic intermediate.

Synthesis of Benzo-Fused Thiacycles via Catalytic Cyclization

Thiobenzoate salts, typically generated from sources like this compound, are instrumental in the copper-catalyzed synthesis of benzo-fused thiacycles. Current time information in Bangalore, IN. These structures are significant in materials science and medicinal chemistry. A one-pot tandem reaction has been developed that combines a copper-catalyzed intermolecular C–S coupling with a cyclization step.

In this process, a reagent such as (2-iodophenyl)methanamine (B151185) reacts with an aldehyde and a sulfur source like potassium thiobenzoate in the presence of a copper catalyst (CuI) and a ligand (1,10-phenanthroline) in toluene (B28343) at 100°C. This methodology selectively produces structurally diverse 3,4-dihydro-2H-benzo[e] Current time information in Bangalore, IN.thiazines and 4H-benzo[e] Current time information in Bangalore, IN.thiazines in moderate to good yields. Current time information in Bangalore, IN. A similar strategy has been successfully applied to synthesize benzo[b]thiophene derivatives from 2-(2-iodophenyl)acetonitrile. Current time information in Bangalore, IN.

ngcontent-ng-c4063671643="">
AldehydeProductYield
4-Pyridinecarboxaldehyde2-(Pyridin-4-yl)-3,4-dihydro-2H-benzo[e] Current time information in Bangalore, IN.thiazine (5a)48%
4-Nitrobenzaldehyde2-(4-Nitrophenyl)-3,4-dihydro-2H-benzo[e] Current time information in Bangalore, IN.thiazine (5d)45%
4-Cyanobenzaldehyde4-(3,4-Dihydro-2H-benzo[e] Current time information in Bangalore, IN.thiazin-2-yl)benzonitrile (5e)47%
Current time information in Bangalore, IN.

The reaction mechanism involves an initial copper-catalyzed intermolecular arylation to form an aryl thioester intermediate, which subsequently undergoes cyclization to form the final heterocyclic product.

Desulfurization Reactions for Anhydride Synthesis

A notable transformation of thioesters, including this compound, is their desulfurization to form carboxylic anhydrides. This reaction can be achieved by treating the thioester with a mercury(II) carboxylate salt at room temperature. The process is rapid and results in the formation of mercuric sulfide (B99878), an ester, and the desired anhydride.

The reaction between this compound and mercuric acetate (B1210297), for example, yields benzoic anhydride. The general mechanism involves the interaction of the thiocarbonyl group with the mercury(II) salt, leading to the replacement of the sulfur atom with the oxygen from the carboxylate. This method provides a direct route to mixed or symmetrical anhydrides from readily accessible thioesters.

ThioesterMercury SaltAnhydride ProductYield
Cyclohexyl thioacetateMercuric propionateAcetic propionic anhydride85%
Cyclohexyl thioacetateMercuric butyrateAcetic butyric anhydride88%
This compound Mercuric acetate Acetic benzoic anhydride 78%
Table 3: Synthesis of anhydrides via the desulfurization of thioesters using mercury(II) carboxylate salts.

Alkylation Reactions (e.g., Thiomethylation)

Derivatives of thiobenzoic acid are also employed in specialized alkylation reactions. For example, piperidinomthis compound hydrochloride has been used for the thiomethylation of cyclic keto esters and acyclic diketones. This reaction introduces a thiomethyl group onto the substrate. In a study involving the thiomethylation of dimedone, various solvents were tested, with dioxane proving to be optimal.

Alkylation reactions involving thioesters are a specific application of the broader class of enolate alkylations, where a nucleophilic enolate ion reacts with an electrophilic alkylating agent in an SN2-type mechanism. The use of thiobenzoate derivatives in this context highlights their utility in forming specific C-S bonds as part of more complex synthetic strategies.

Advanced Spectroscopic and Structural Elucidation of Ethyl Thiobenzoate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For ethyl thiobenzoate, both ¹H NMR and ¹³C NMR provide detailed information about the arrangement of atoms and the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the proton signals of this compound reveal the characteristic patterns of the ethyl group and the phenyl ring. The methylene (B1212753) protons (-CH₂-) of the ethyl group typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) appear as a triplet. The phenyl protons exhibit complex splitting patterns in the aromatic region, reflecting their specific positions on the ring. ¹³C NMR spectroscopy further complements this by providing distinct signals for each unique carbon atom, including the carbonyl carbon (or thiocarbonyl carbon in thioesters), the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shift of the thiocarbonyl carbon (C=S) in thioesters is generally found at lower field (higher ppm values) compared to the carbonyl carbon (C=O) in regular esters, offering a key distinction.

NMR spectroscopy is also invaluable as a mechanistic probe. By monitoring the changes in NMR spectra over time during a chemical reaction involving this compound, chemists can track the disappearance of starting materials, the appearance of intermediates, and the formation of products, thereby elucidating reaction pathways.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis and Mechanistic Studies

Infrared (IR) spectroscopy is highly effective for identifying functional groups within a molecule based on their characteristic vibrational frequencies. This compound exhibits specific absorption bands that are indicative of its structure.

The most significant functional group in this compound is the thioester linkage (-CO-S-). While a direct C=S stretch is typically found in the region of 1050-1250 cm⁻¹, the C=O stretch in ethyl benzoate (B1203000) (a related compound) appears around 1726 cm⁻¹ . For thioesters, the C=O stretch is often observed at lower frequencies than in their oxygen ester counterparts, typically in the range of 1650-1700 cm⁻¹ or even lower, depending on conjugation and other structural factors. The presence of the phenyl ring contributes to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. IR spectroscopy can also be used to monitor reactions, for instance, by observing the disappearance of a starting material's characteristic peak or the appearance of a new peak corresponding to a product.

Table 1: Characteristic IR Absorption Bands for this compound (Expected)

Wavenumber (cm⁻¹)IntensityFunctional Group/VibrationAssignment
~3050-3100MediumAromatic C-H stretchPhenyl ring
~2900-3000StrongAliphatic C-H stretchEthyl group
~1650-1700StrongThiocarbonyl C=S stretchThioester
~1600, ~1500MediumAromatic C=C stretchPhenyl ring
~1050-1250StrongC-O or C-S stretchThioester

Note: Specific values can vary based on the exact structure and experimental conditions. This table provides general expected ranges.

X-ray Diffraction Analysis of Thiobenzoate-Containing Complexes

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional structure of crystalline solids, providing precise bond lengths, bond angles, and molecular packing. While direct X-ray diffraction data for isolated this compound might be less commonly reported in open literature compared to its spectroscopic characterization, the technique is widely applied to metal complexes and derivatives where the thiobenzoate moiety is present.

Mass Spectrometry Techniques in Thioester Chemistry

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns. For this compound, various MS techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Ionization (EI-MS), are employed.

The molecular ion peak in the mass spectrum of this compound corresponds to its molecular weight (approximately 166.24 g/mol ). Fragmentation patterns can reveal key structural features. Common fragmentation pathways for esters and thioesters involve cleavage of the alkyl chain and the acyl group. For this compound, characteristic fragment ions would arise from the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅), and fragments related to the benzoyl moiety (C₆H₅CO⁺, m/z 105). Studies have also indicated that sulfur migration can occur during fragmentation in related thioesters, leading to specific rearrangement ions. GC-MS is particularly useful for analyzing volatile compounds like this compound, allowing for separation and subsequent mass spectral analysis.

Table 2: Key Mass Spectrometry Data for this compound (Expected)

Ion Typem/z (approx.)Fragmentation Pathway/Description
Molecular Ion (M⁺)166[C₆H₅COSCH₂CH₃]⁺
Benzoyl Cation105[C₆H₅CO]⁺ (loss of -SCH₂CH₃)
Phenyl Cation77[C₆H₅]⁺ (loss of -COSCH₂CH₃)
Fragment121[C₆H₅CS]⁺ (loss of -CH₂CH₃)
Fragment105[C₆H₅CO]⁺ (loss of -SCH₂CH₃)
Fragment122[C₆H₅SCH₂]⁺ or rearrangement ion

Note: These are representative fragment ions. Actual spectra may show additional fragments and varying intensities.

Compound Name List

this compound

Ethyl benzoate

Methyl thiolbenzoate

S-mthis compound

Cuprous thiobenzoate

Methyl 4-(alkoxycarbonylthio)benzoates

N-methoxycarbonylanthranilate

para-(trifluoroacetylthio)benzoic acid

4-ethylaminobenzoate

Ethyl 4-iodobenzoate (B1621894)

S-ethyl benzenecarbothioate

Thiobenzoic acid S-ethyl ester

Lead thiobenzoate

Bis(N′-ethyl-N-piperazinylcarbodithioato)nickel(ii)

[(Ph₃P)₂AgIn(SC(O)R)₄]

2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines

Ethyl 4-ethoxybenzoate

Computational Chemistry and Theoretical Modeling of Ethyl Thiobenzoate Systems

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method that allows researchers to investigate the electronic structure of molecules and the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out reaction pathways and identify rate-determining steps.

Transition State Analysis and Reaction Pathway Determination

DFT calculations are instrumental in identifying transition states, which represent the highest energy point along a reaction coordinate. For ethyl thiobenzoate, these calculations can elucidate the precise atomic rearrangements occurring during bond breaking and bond formation. Studies on related thioester systems have shown that DFT can accurately predict the energy barriers for various acyl transfer reactions, such as O-to-S acyl transfer and hydrolysis . For instance, in the context of peptide synthesis, DFT has been used to determine that the cleavage of the C-O bond is often the rate-limiting step in O-to-S acyl transfer . Similarly, for hydrolysis, the attack of a nucleophile, such as hydroxide (B78521), on the carbonyl carbon is frequently identified as the rate-determining step . These analyses provide a detailed understanding of how this compound might react with different nucleophiles, mapping out the energetic landscape of these transformations .

Electronic Structure and Bonding Characterization of Thiobenzoate Complexes

DFT is crucial for characterizing the electronic structure of molecules, including the nature of chemical bonds and electron distribution. For this compound, these calculations can reveal details about the electron density around the carbonyl group, the sulfur atom, and the phenyl ring. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the degree of covalent and ionic character in bonds, as well as identify stabilizing orbital interactions . Studies on metal complexes involving thiolate ligands, which share similarities with the thioester linkage, have used DFT and NBO analysis to understand metal-ligand bonding, including the contributions of sigma and pi interactions . This information is vital for understanding how this compound might interact with catalysts or other molecules, influencing its reactivity. For example, the p(X) → σ*C-Nu interaction, where X is O or S, has been identified as playing a significant role in governing the reactivity of esters and thioesters in nucleophilic acyl substitution .

Computational Analysis of Acyl Transfer Reactivity

Acyl transfer is a fundamental reaction type for thioesters like this compound, where the acyl group (benzoyl in this case) is transferred to a nucleophile. DFT calculations provide a quantitative basis for understanding the relative acyl-transfer reactivity of thioesters compared to their oxygen ester counterparts. Studies have shown that thioesters are significantly more reactive than oxoesters towards amine and carbanion nucleophiles, while their reactivity toward hydroxide is similar . These differences are often explained by analyzing the delocalization energy in the transition states. For reactions with hydroxide, the loss of delocalization energy from reactants to the transition state is similar for both esters and thioesters. However, in reactions with amine and carbanion nucleophiles, the oxoester experiences a greater loss of delocalization energy, making the thioester comparatively more reactive . DFT can also be used to predict the reactivity of this compound in specific acyl transfer reactions, such as esterification or amidation, by calculating activation energies and reaction enthalpies .

Molecular Dynamics Simulations to Understand Thioester Behavior

While DFT provides a static picture of molecular structures and reaction pathways, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules in solution over time. MD simulations track the movement of atoms and molecules, allowing researchers to study conformational changes, solvation shells, diffusion, and other dynamic processes. For this compound, MD simulations can provide a deeper understanding of its behavior in different solvent environments, including how it interacts with solvent molecules and how its structure fluctuates. These dynamic aspects can indirectly influence reaction kinetics and mechanisms by affecting the accessibility of reactive sites or the stability of transition states . Although specific MD studies focused solely on this compound's dynamic behavior are less prevalent in the provided search results, the general application of MD in studying solvent effects and molecular interactions is well-established .

Theoretical Prediction of Reactivity and Selectivity in Thiobenzoate Reactions

By combining DFT and MD simulations, a comprehensive theoretical framework can be established to predict the reactivity and selectivity of this compound in various chemical transformations. DFT calculations can identify preferred reaction pathways and quantify energy barriers, while MD simulations can provide context on how solvent and dynamic effects might modulate these pathways. For instance, theoretical studies can predict which nucleophiles this compound will react with most readily and under what conditions specific products will be favored . The analysis of electronic structure, including frontier molecular orbitals and charge distributions, further aids in predicting reaction sites and the propensity for specific types of reactions, such as nucleophilic attack or electrophilic substitution . The ability to predict these outcomes is crucial for designing synthetic strategies and understanding the role of thioesters in complex chemical systems.


Compound List:

  • This compound
  • Methyl acetate (B1210297)
  • Methyl thioacetate
  • Ethyl p-nitrobenzoate
  • Ethyl p-nitrothiolbenzoate
  • Acetamide (B32628)
  • Methylcyanoacetate carbanion
  • Hydroxide ion
  • Ammonia
  • Thiobenzoic acid
  • Metal thiobenzoates (MTB)
  • Ag₂S
  • Cu₂₋ₓS
  • In₂S₃
  • CdS
  • Benzenecarbothioic acid
  • 1-Butene thiobenzoate
  • Diethyl azodicarboxylate
  • Ethyl vinyl ether
  • Hydrazine hydrate
  • Future Research Directions and Interdisciplinary Prospects in Ethyl Thiobenzoate Research

    Development of Novel Catalytic Systems for Ethyl Thiobenzoate Transformations

    The synthesis and transformation of this compound have traditionally relied on established chemical methods. However, the future lies in the development of more efficient, selective, and sustainable catalytic systems. While thioesters are known intermediates in biochemical pathways, their application in organic synthesis is an area of growing interest. Research is focusing on metal-catalyzed reactions that offer new, atom-economical routes to thioesters and their subsequent conversion into other valuable compounds.

    Recent advancements include the use of dual photoredox and metal catalysis for thioester synthesis. One notable development is the use of a nickel-based catalytic system for the thiocarbonylation of aryl iodides, which can produce thioesters in good to excellent yields under mild conditions and atmospheric pressure. Another innovative approach involves photocatalytic methods for C(sp²)–S cross-coupling reactions, which are crucial for creating valuable products for pharmaceuticals and materials. These methods often faced limitations, such as requiring specific starting materials like aryl iodides or the use of various additives. A newer, adaptive dynamic homogeneous catalysis method using a nickel catalyst (NiBr2·glyme) and a photocatalyst (4CzIPN) allows for the coupling of various thiols, including those used to form thiobenzoate derivatives, under ligand- and base-free conditions.

    The transformation of thioesters is another key area. Unprecedented catalytic hydrogenation of thioesters to thiols and alcohols has been achieved using a ruthenium acridine (B1665455) pincer complex. This system shows excellent selectivity, tolerating functional groups like amides, esters, and carboxylic acids, and is not deactivated by the thiol product.

    Future research will likely focus on:

    Earth-Abundant Metal Catalysts: Exploring catalysts based on iron, copper, and nickel to replace precious metals like palladium and rhodium, enhancing the cost-effectiveness and sustainability of thioester synthesis.

    Photoredox and Electrocatalysis: Expanding the use of light and electricity to drive thioester transformations under mild conditions, enabling novel reaction pathways.

    Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving thiobenzoate derivatives, leading to the synthesis of enantiomerically pure compounds.

    Table 1: Comparison of Catalytic Systems for Thioester Synthesis

    Catalytic SystemCatalyst TypeKey FeaturesReaction TypeRef.
    Nickel/PhotoredoxHomogeneous (NiBr2·glyme / 4CzIPN)Ligand- and base-free, mild conditions, broad thiol scope.C(sp²)–S Cross-Coupling
    Ruthenium Pincer ComplexHomogeneous (Ru-acridine complex)Highly selective, tolerates various functional groups.Thioester Hydrogenation
    Nickel/Carbon Monoxide SourceHomogeneous (NiCl2 / Cr(CO)6)Ligand-free, mild conditions, atmospheric pressure.Thiocarbonylation

    Integration of this compound Chemistry into Flow Chemistry Methodologies

    Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of this compound synthesis and transformations into flow methodologies is a promising research avenue for improving process efficiency and safety, particularly given that some reagents used in its synthesis can be hazardous.

    While specific examples of this compound synthesis in flow are emerging, the principles have been demonstrated for related compounds. For instance, the synthesis of ethyl diazoacetate, a highly explosive compound, has been safely and efficiently performed in a continuous-flow microreactor. This approach allows for the on-demand generation of the hazardous reagent, minimizing the risks associated with its storage and handling.

    Future research in this area will likely involve:

    Packed-Bed Reactors: Utilizing columns packed with immobilized catalysts or reagents to facilitate continuous thioesterification or transformation reactions. This has been successfully applied to other acid-catalyzed reactions using reusable resins like Amberlyst-35. mdpi.com

    Telescoped Reactions: Designing multi-step sequences where the crude output from one flow reactor is directly fed into the next, avoiding intermediate purification steps. This has been demonstrated in chemoenzymatic tandem reactions. mdpi.com

    Automated Optimization: Employing automated flow systems to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) to quickly identify optimal parameters for this compound synthesis.

    The combination of photocatalysis and flow chemistry is particularly powerful, as the shallow path length of microreactors allows for efficient irradiation of the reaction mixture, leading to higher yields and faster reaction times.

    Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

    FeatureAdvantage in Flow ChemistryRelevance to this compound
    Safety Small reactor volumes minimize the hazard of exothermic or unstable reactions.Safe handling of reagents and intermediates.
    Heat Transfer High surface-area-to-volume ratio allows for precise temperature control.Improved control over reaction kinetics and selectivity.
    Mass Transfer Efficient mixing enhances reaction rates, especially in multiphase systems.Potentially higher yields and shorter reaction times.
    Scalability Production is scaled by running the system for longer or by "scaling-out" (numbering-up reactors).Straightforward transition from laboratory-scale optimization to industrial production.

    Expanding the Scope of Biocatalytic Applications for Thioester Synthesis and Transformation

    Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes like lipases, esterases, and reductases for the synthesis and transformation of thioesters is a rapidly growing field. Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with conventional catalysts. mdpi.com

    Research has shown that alcohol dehydrogenases (ADHs) can catalyze the reduction of this compound to the corresponding benzyl (B1604629) alcohol. For example, ADHs from Ralstonia sp. (RasADH), Sphingobium yanoikuyae (SyADH), and Lactobacillus brevis (LbADH) have demonstrated the ability to convert this compound. Interestingly, the corresponding oxygen ester (ethyl benzoate) is not converted under the same conditions, highlighting the unique reactivity of the thioester bond in an enzymatic context.

    Lipases are also key enzymes for thioester synthesis, often through the esterification of a carboxylic acid with a thiol or via transesterification. mdpi.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly attractive as they can be easily recovered and reused, improving process economics. vapourtec.com The use of combi-lipases in continuous packed-bed reactors has been explored for the synthesis of ethyl esters from waste oil, a strategy that could be adapted for thioester production. Furthermore, microbial aromatic acid CoA ligases have been shown to be highly efficient in the synthesis of aromatic acid CoA thioesters, providing a basis for developing enzymatic routes to other complex thioesters.

    Future research directions include:

    Enzyme Discovery and Engineering: Screening for novel enzymes with enhanced activity and stability for thioester synthesis, and using protein engineering to tailor enzyme specificity for particular thiobenzoate derivatives.

    Chemoenzymatic Cascades: Combining enzymatic steps with chemical catalysis in one-pot or telescoped flow processes to build molecular complexity efficiently. mdpi.com

    Non-Aqueous Biocatalysis: Optimizing the use of organic solvents or solvent-free systems to overcome substrate/product inhibition and shift reaction equilibria towards thioester synthesis.

    Table 3: Examples of Enzymes in Thioester-Related Biotransformations

    Enzyme ClassSpecific Enzyme ExampleTransformationSubstrate/Product ExampleRef.
    Alcohol Dehydrogenase (ADH)RasADH from Ralstonia sp.Reduction of ThioesterThis compound to Benzyl alcohol
    LipaseCandida antarctica Lipase B (CALB)Esterification/TransesterificationThioester synthesis from thiols and acids vapourtec.com
    Aromatic Acid CoA LigaseL3 Ligase (microbial)CoA Thioester SynthesisBenzoate (B1203000) to Benzoyl-CoA

    Exploration of Thiobenzoate Derivatives in Supramolecular Chemistry and Materials Science

    Supramolecular chemistry focuses on the chemistry 'beyond the molecule', studying systems composed of multiple molecules held together by non-covalent interactions like hydrogen bonding, metal coordination, and π-π stacking. Materials science leverages these principles to create new materials with novel properties. chemscene.com Thiobenzoate derivatives, with their combination of an aromatic ring, a carbonyl group, and a sulfur atom, are attractive building blocks for both fields.

    In materials science, metal-thiobenzoato complexes are being explored as single-source precursors for the synthesis of carbon-supported metal or metal sulfide (B99878) nanoparticles. For example, complexes of palladium(II), zinc(II), and cadmium(II) with thiobenzoate and various N-heterocyclic ligands have been synthesized. Through controlled thermolysis, these complexes decompose to yield well-dispersed nanocrystallites within a carbon matrix, materials which have potential applications in catalysis and electronics. The sulfur atom in thiobenzoates plays a crucial role in forming metal sulfide nanoparticles.

    The structural features of thiobenzoates also make them interesting for supramolecular chemistry. The phenyl ring can participate in π-stacking interactions, while the carbonyl oxygen and sulfur atoms can act as hydrogen bond acceptors or coordinate to metal centers. This allows for the construction of ordered, self-assembled structures. While the use of this compound itself is not yet widespread, the principles are demonstrated by related structures. For instance, thiacalix arenes, which are larger macrocycles containing sulfur linkages, are extensively used as scaffolds in supramolecular chemistry to build complex host-guest systems. Triptycene derivatives have also been widely used to construct novel supramolecular receptors and porous materials.

    Future research in this interdisciplinary area could focus on:

    Functional Polymers and Gels: Incorporating thiobenzoate moieties into polymer backbones or as pendant groups to create materials that respond to stimuli like light, heat, or the presence of metal ions.

    Self-Assembled Monolayers (SAMs): Using thiobenzoate derivatives to form ordered layers on surfaces (e.g., gold), which could be used in molecular electronics or sensor applications.

    Crystal Engineering: Systematically studying the non-covalent interactions of thiobenzoate derivatives to design and synthesize crystalline materials with specific network architectures and properties, such as porosity or non-linear optical activity.

    Molecular Recognition: Designing and synthesizing macrocyclic hosts containing the thiobenzoate unit for the selective binding of guest molecules.


    Q & A

    Q. What are the standard methods for synthesizing and characterizing ethyl thiobenzoate in laboratory settings?

    this compound is typically synthesized via nucleophilic acyl substitution, where a thiol (e.g., ethanethiol) reacts with benzoyl chloride under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm the ester and thioester functional groups, infrared (IR) spectroscopy to identify C=O and C=S vibrational modes (e.g., C=O stretching at ~1680–1700 cm⁻¹), and mass spectrometry for molecular weight validation. Purity must be verified via high-performance liquid chromatography (HPLC) or melting point analysis. Detailed protocols should include solvent selection, reaction temperature, and purification steps (e.g., recrystallization or column chromatography) to ensure reproducibility .

    Q. How is this compound utilized as a vibrational Stark probe in infrared spectroscopy?

    this compound’s C=O group serves as a sensitive probe for solvent electric fields. Researchers dissolve the compound in solvents of varying polarity (e.g., hexane, ethanol, DMSO) and measure C=O frequency shifts using FTIR. The Stark tuning rate (Δν/ΔE) is calculated by correlating spectral shifts with solvent polarity parameters (e.g., dielectric constant). For example, in D₂O, the C=O peak splits into multiple components due to hydrogen bonding, requiring deconvolution to isolate solvent-specific effects. This method is critical for studying microenvironmental changes in enzyme active sites .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported vibrational frequencies of this compound across studies?

    Discrepancies often arise from solvent interactions, instrumental calibration, or sample preparation. To address this:

    • Standardize solvent systems : Use deuterated solvents to minimize water interference.
    • Control concentration effects : this compound exhibits aggregation at high concentrations, broadening peaks. Maintain concentrations ≤10 mM.
    • Calibrate instruments : Use internal standards (e.g., polystyrene films) for IR wavelength calibration.
    • Report solvent-specific data : For example, in ethanol, the C=O peak appears at 1695 cm⁻¹, whereas in DMSO, it shifts to 1682 cm⁻¹ due to dipole interactions. Cross-referencing with computational models (e.g., density functional theory) can validate experimental observations .

    Q. What experimental designs are recommended for tracking the metabolic pathways of this compound in toxicological studies?

    To elucidate metabolic pathways:

    • Isotopic labeling : Introduce ¹³C or ³⁴S isotopes at the thioester group to trace metabolic intermediates via LC-MS.
    • In vitro assays : Incubate this compound with liver microsomes to identify phase I metabolites (e.g., oxidation products like this compound sulfoxide).
    • In vivo models : Administer the compound to rodents and collect urine/blood samples for metabolite profiling. Key enzymes (e.g., cytochrome P450) should be inhibited to isolate specific pathways.
    • Data reconciliation : Compare results with structurally analogous thioesters (e.g., diethyl sulfide) to identify shared or divergent metabolic routes, as proposed in NIOSH studies .

    Methodological Guidance

    • Spectral Data Interpretation : When analyzing IR spectra, use peak deconvolution software (e.g., Fityk) to resolve overlapping bands, especially in aqueous solutions. Report full-width-at-half-maximum (FWHM) values to quantify peak sharpness .
    • Metabolic Studies : Combine high-resolution mass spectrometry (HRMS) with tandem MS/MS fragmentation to distinguish isomers and confirm metabolite structures .
    • Error Analysis : For vibrational studies, calculate uncertainties arising from solvent purity (±2 cm⁻¹) and instrument resolution (±1 cm⁻¹). Use error propagation models in field-frequency correlations .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.